molecular formula C11H16N2O B1611964 p-Hydroxybenzylpiperazine CAS No. 75341-33-2

p-Hydroxybenzylpiperazine

Cat. No.: B1611964
CAS No.: 75341-33-2
M. Wt: 192.26 g/mol
InChI Key: CNRXJITXJZQWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Hydroxybenzylpiperazine is a chemical compound with the molecular formula C11H16N2O . It is also known as 4-(1-Piperazinylmethyl)phenol .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound could be one, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a piperazine ring via a methylene bridge, with a hydroxyl group attached to the benzene ring .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C11H16N2O, and it has an average mass of 192.258 Da .

Scientific Research Applications

Biodegradation of Atrazine in Transgenic Plants

The biodegradation of atrazine, a widely used herbicide, can be catalyzed by p-atzA, a modified bacterial gene. Transgenic plants expressing this gene can dechlorinate atrazine to hydroxyatrazine, aiding in phytoremediation of contaminated soils. (Wang et al., 2005).

Photometric Assay of Dopamine-β-Hydroxylase Activity

In clinical studies, including pediatrics, the enzymatic conversion of tyramine to octopamine involves p-hydroxybenzylpiperazine. This process can be measured photometrically for its utility in human blood. (Nagatsu & Udenfriend, 1972).

Antioxidation and GABAergic Neuromodulation

4-Hydroxybenzaldehyde, an analogue of p-hydroxybenzyl alcohol, shows promise in antioxidation and GABAergic neuromodulation in the brain. This contributes to its antiepileptic and anticonvulsive activities, suggesting a potential therapeutic role. (Ha et al., 2000).

Oxidative Removal in Chemical Synthesis

The oxidative removal of N-(p-methoxybenzyl) groups on diketopiperazine skeletons using ceric ammonium nitrate demonstrates an efficient method in chemical synthesis, preserving certain structural elements while modifying others. (Yoshimura et al., 1983).

Development of Histamine H3 Receptor Antagonists

Research on ketopiperazines, including structures related to this compound, has led to the development of potent histamine H3 receptor antagonists. These compounds show potential in pharmacokinetics and selectivity for therapeutic applications. (Procopiou et al., 2007).

Enzyme-based Atrazine Detoxification

Enzyme-based technologies using fusion proteins that dechlorinate atrazine to hydroxyatrazine represent a novel approach for treating atrazine-contaminated water, demonstrating the environmental application of these enzymes. (Kauffmann et al., 2000).

Anti-inflammatory Activities of Hydroxybenzyl Alcohol

The development of a new biodegradable peroxalate copolymer, incorporating p-hydroxybenzyl alcohol, shows significant anti-inflammatory effects. This copolymer can release active compounds during degradation, suggesting applications in treating inflammatory diseases. (Park et al., 2010).

Future Directions

While specific future directions for p-Hydroxybenzylpiperazine are not mentioned, there is a general trend towards the development of controlled drug delivery systems and the use of carbohydrates in drug development , which could potentially involve piperazine derivatives.

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRXJITXJZQWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600965
Record name 4-[(Piperazin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75341-33-2
Record name p-Hydroxybenzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075341332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Piperazin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYBENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0195Y9G48E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Hydroxybenzylpiperazine
Reactant of Route 2
p-Hydroxybenzylpiperazine
Reactant of Route 3
Reactant of Route 3
p-Hydroxybenzylpiperazine
Reactant of Route 4
Reactant of Route 4
p-Hydroxybenzylpiperazine
Reactant of Route 5
p-Hydroxybenzylpiperazine
Reactant of Route 6
p-Hydroxybenzylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.